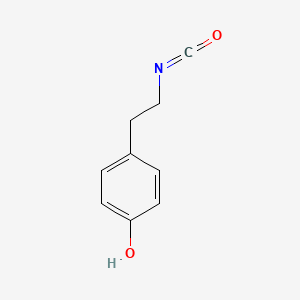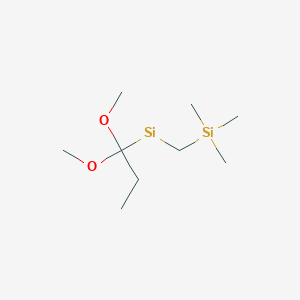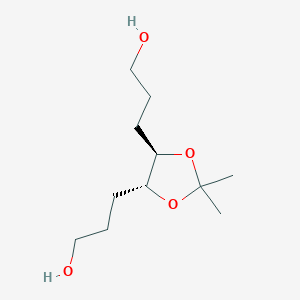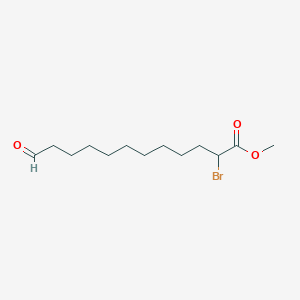
4-(2-Isocyanatoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Isocyanatoethyl)phenol is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a phenol group substituted with an isocyanatoethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isocyanatoethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which is subsequently treated with an amine to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-(2-Isocyanatoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of phenol.
科学研究应用
4-(2-Isocyanatoethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and advanced materials through click chemistry reactions.
Biology: The compound is explored for its potential in bioconjugation and immobilization of biomolecules on surfaces.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
作用机制
The mechanism of action of 4-(2-Isocyanatoethyl)phenol involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymerization and surface modification. The phenol group can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall functionality.
相似化合物的比较
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Nitrophenol: A phenol derivative with a nitro group at the para position.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Uniqueness: 4-(2-Isocyanatoethyl)phenol is unique due to the presence of both a reactive isocyanate group and a phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.
属性
CAS 编号 |
132740-46-6 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
4-(2-isocyanatoethyl)phenol |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 |
InChI 键 |
UHZCPBRALDCPOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN=C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)



![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)



![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
